![molecular formula C18H18FN5 B12242157 1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B12242157.png)
1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine is a compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine involves several steps. One common synthetic route includes the reaction of 2-fluoroaniline with 2-methylpyrido[3,4-d]pyrimidine-4-carbaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with piperazine under controlled conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various biological studies.
1-(2-Pyridyl)piperazine: Employed as a reagent in analytical chemistry.
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine: Known for its anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against CDK2, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C18H18FN5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H18FN5/c1-13-21-16-12-20-7-6-14(16)18(22-13)24-10-8-23(9-11-24)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
BWIQWRWFAWZKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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